Cas no 289039-34-5 (4-Chloro-2-ethoxy-1-fluorobenzene)
4-Chloro-2-ethoxy-1-fluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-ethoxy-1-fluorobenzene
- 5-Chloro-2-fluorophenetole
- Benzene,4-chloro-2-ethoxy-1-fluoro-
- PC8164
-
- MDL: MFCD00672980
- Inchi: 1S/C8H8ClFO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3
- InChI Key: SYVFNABINSSJKA-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(=C1)OCC)F
Computed Properties
- Exact Mass: 174.02500
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 9.23000
- LogP: 2.87780
4-Chloro-2-ethoxy-1-fluorobenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Chloro-2-ethoxy-1-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013282-1g |
5-Chloro-2-fluorophenetole |
289039-34-5 | 95% | 1g |
£83.00 | 2022-03-01 | |
| Fluorochem | 013282-5g |
5-Chloro-2-fluorophenetole |
289039-34-5 | 95% | 5g |
£207.00 | 2022-03-01 | |
| Fluorochem | 013282-25g |
5-Chloro-2-fluorophenetole |
289039-34-5 | 95% | 25g |
£867.00 | 2022-03-01 | |
| Chemenu | CM308967-5g |
4-Chloro-2-ethoxy-1-fluorobenzene |
289039-34-5 | 95% | 5g |
$206 | 2021-06-16 | |
| ChemScence | CS-0061642-5g |
4-Chloro-2-ethoxy-1-fluorobenzene |
289039-34-5 | 99.75% | 5g |
$119.0 | 2022-04-27 | |
| ChemScence | CS-0061642-10g |
4-Chloro-2-ethoxy-1-fluorobenzene |
289039-34-5 | 99.75% | 10g |
$198.0 | 2022-04-27 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PH167-1g |
4-Chloro-2-ethoxy-1-fluorobenzene |
289039-34-5 | 95+% | 1g |
267.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PH167-200mg |
4-Chloro-2-ethoxy-1-fluorobenzene |
289039-34-5 | 95+% | 200mg |
100.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PH167-50mg |
4-Chloro-2-ethoxy-1-fluorobenzene |
289039-34-5 | 95+% | 50mg |
55.0CNY | 2021-07-14 | |
| Apollo Scientific | PC8164-1g |
5-Chloro-2-fluorophenetole |
289039-34-5 | 1g |
£14.00 | 2024-05-24 |
4-Chloro-2-ethoxy-1-fluorobenzene Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 4-Chloro-2-ethoxy-1-fluorobenzene
4-Chloro-2-Ethoxy-1-Fluorobenzene: A Comprehensive Overview
The compound 4-Chloro-2-Ethoxy-1-Fluorobenzene, with the CAS number 289039-34-5, is a substituted aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with chlorine, ethoxy, and fluorine groups at specific positions. The chlorine and fluorine substituents contribute to its electronic properties, while the ethoxy group introduces steric and electronic effects that influence its reactivity and solubility.
Recent studies have highlighted the potential of 4-Chloro-2-Ethoxy-1-Fluorobenzene in various applications, particularly in the development of advanced materials and pharmaceuticals. Researchers have explored its role as a precursor in the synthesis of more complex aromatic compounds, leveraging its reactivity to form diverse functional groups. For instance, the compound has been used in Suzuki coupling reactions to create biaryl structures with enhanced electronic properties.
The synthesis of 4-Chloro-2-Ethoxy-1-Fluorobenzene typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the substitution of a chlorine atom on a benzene ring with an ethoxy group, followed by fluorination at the para position. This sequence ensures the desired regioselectivity and purity of the final product. Advanced techniques such as microwave-assisted synthesis have been employed to optimize reaction yields and reduce production time.
In terms of physical properties, 4-Chloro-2-Ethoxy-1-Fluorobenzene exhibits a melting point of approximately 55°C and a boiling point around 180°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical transformations. The compound's UV-vis spectrum reveals strong absorption bands in the ultraviolet region, indicating its potential use in light-sensitive materials.
Recent research has also focused on the environmental impact of 4-Chloro-2-Ethoxy-1-Fluorobenzene. Studies have shown that it undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its breakdown. This information is crucial for assessing its safety in industrial applications and ensuring compliance with environmental regulations.
The application of 4-Chloro-2-Ethoxy-1-Fluorobenzene extends beyond traditional chemical synthesis. It has been explored as a building block in drug discovery programs targeting specific biological pathways. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer cell proliferation, highlighting its potential as a lead compound for anti-cancer therapies.
In conclusion, 4-Chloro-2-Ethoxy-1-fluorobenzene is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel materials and pharmaceuticals. As advancements in synthetic methods and characterization techniques continue to evolve, the potential of this compound is expected to expand further, contributing to groundbreaking discoveries in the years to come.
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